Tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate
Overview
Description
Tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate is a chemical compound with the molecular formula C17H27N3O2 . It is used in various applications and research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-6-8-14(9-12-20)19-13-15-7-4-5-10-18-15/h4-5,7,10,14,19H,6,8-9,11-13H2,1-3H3 . This indicates that the compound contains a pyridin-2-ylmethylamino group attached to an azepane ring, which is further connected to a carboxylate group.Physical and Chemical Properties Analysis
This compound has a molecular weight of 305.42 . It is typically stored at room temperature and is in the form of an oil .Scientific Research Applications
Synthesis and Structural Analysis
- The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a structurally related bicyclic compound, was synthesized and characterized, highlighting the versatility of tert-butyl groups in complex organic syntheses and the importance of structural analysis in understanding molecular properties (Moriguchi et al., 2014).
Chemical Reactions and Methodologies
- Synthesis and characterization of various substituted pyridine derivatives showcase the reactivity and potential applications of tert-butyl and pyridine-containing compounds in creating novel molecular structures with potential pharmaceutical relevance (Çolak et al., 2021).
- Activation of carboxylic acids by pyrocarbonates, including di-tert-butyl pyrocarbonate, demonstrates the significance of tert-butyl groups in facilitating esterification and anhydride formation, crucial for peptide and protein research (Pozdnev, 2009).
Potential for Drug Development
- The practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate for multikilogram production, a key intermediate of the Rho–kinase inhibitor K-115, underscores the importance of such compounds in the development of therapeutic agents (Gomi et al., 2012).
Novel Heterocyclic Substituted α-Amino Acids
- The creation of non-proteinogenic heterocyclic substituted α-amino acids derived from L-aspartic acid, utilizing alkynyl ketone functionality, illustrates the role of tert-butyl groups in synthesizing amino acids with potential applications in medicinal chemistry and drug design (Adlington et al., 2000).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The compound can act as a substrate or inhibitor for these enzymes, affecting their catalytic activity . Additionally, it may interact with other biomolecules such as transport proteins and receptors, modulating their function and contributing to various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term exposure outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a specific dosage level triggers noticeable biological responses . High doses of the compound may result in toxic or adverse effects, including alterations in organ function and metabolic disturbances.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions . These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
tert-butyl 4-(pyridin-2-ylmethylamino)azepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-6-8-14(9-12-20)19-13-15-7-4-5-10-18-15/h4-5,7,10,14,19H,6,8-9,11-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIDLPUTKNXRHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)NCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1700205-16-8 | |
Record name | tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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